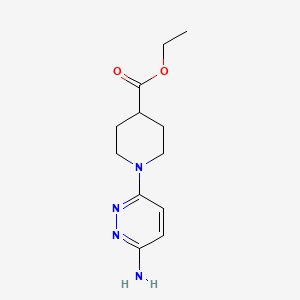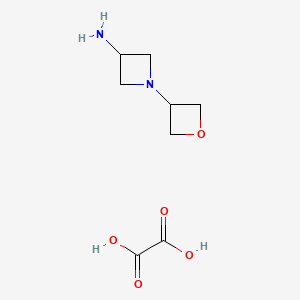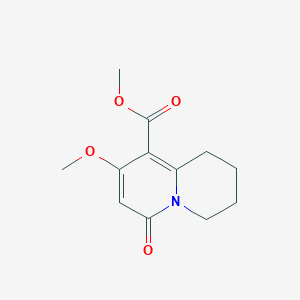![molecular formula C15H14N2O3S B1408404 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1858257-28-9](/img/structure/B1408404.png)
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid, also known as MTAP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MTAP is a member of the pyrrolidine carboxylic acid family and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, such as MFCD26939172, have been recognized for their antimicrobial properties. They are often studied for their potential to inhibit the growth of various bacteria and microorganisms. This compound could be a candidate for developing new antimicrobial agents that could be used in treating infections resistant to current antibiotics .
Anticancer Properties
The thiazole moiety is a common feature in many anticancer drugs. MFCD26939172 may exhibit potential as an anticancer agent due to its structural similarity to other thiazole-containing compounds. Research could explore its efficacy in targeting specific cancer cell lines and its mechanism of action in inhibiting tumor growth .
Anti-Inflammatory Applications
Compounds with a thiazole core have shown anti-inflammatory effects. MFCD26939172 could be investigated for its ability to modulate inflammatory pathways, which might make it useful in the treatment of chronic inflammatory diseases .
Antioxidant Effects
Thiazole derivatives can exhibit potent antioxidant activity. MFCD26939172 might be studied for its capacity to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases .
Neuroprotective Potential
Research has indicated that thiazole compounds can have neuroprotective effects. MFCD26939172 could be analyzed for its potential to protect neuronal cells against damage, which might be beneficial in the treatment of neurodegenerative disorders .
Herbicidal Activities
Some thiazole derivatives have been found to possess herbicidal properties. MFCD26939172 could be explored for its effectiveness in controlling weed growth in agricultural settings, potentially leading to the development of new herbicides .
Central Inflammation Regulation
Thiazole compounds have been implicated in the regulation of central inflammation. MFCD26939172 might be useful in controlling brain inflammation processes, which is significant for conditions like multiple sclerosis .
Antifungal Activity
The structure of MFCD26939172 suggests potential antifungal activity. It could be tested against various fungal pathogens to assess its efficacy as a fungicide, which would be valuable in both medical and agricultural domains .
Propiedades
IUPAC Name |
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-16-13(8-21-9)10-2-4-12(5-3-10)17-7-11(15(19)20)6-14(17)18/h2-5,8,11H,6-7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETLPUSIDZHQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine](/img/structure/B1408324.png)


![6-Ethyl-7-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1408328.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide](/img/structure/B1408331.png)

![[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B1408334.png)




